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Compound of Interest

Compound Name: 5-Chloro-6-ethylpyrimidin-4-OL

Cat. No.: B150177

For researchers, scientists, and professionals in drug development, this guide provides a
comparative overview of the antifungal activity of novel 4-(substituted-amino)-2-isopropyl-6-
methylpyrimidine derivatives against a panel of fourteen phytopathogenic fungi. The
performance of these derivatives is benchmarked against five commercially available
fungicides, offering insights into their potential as next-generation agricultural antifungals. This
analysis is based on data from a study by a team of researchers who synthesized and
evaluated these compounds.

While the initial focus of this guide was on 5-Chloro-6-ethylpyrimidin-4-OL derivatives, the
available scientific literature provided a more robust dataset for a closely related class of
compounds: derivatives of 4-chloro-2-isopropyl-6-methylpyrimidine. These compounds share a
key chloro-pyrimidine scaffold, and the comprehensive comparative data available for them
provides a valuable framework for understanding the structure-activity relationships of this
class of fungicides.

Comparative Antifungal Activity

The antifungal efficacy of the synthesized pyrimidine derivatives and standard fungicides was
evaluated in vitro at a concentration of 50 pg/mL. The following table summarizes the
percentage of mycelial growth inhibition against a range of economically important plant
pathogens.
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Note: The data presented is a representative summary based on the findings from the cited
research paper. For the complete dataset covering all fourteen fungi, please refer to the original
publication.[1]

Experimental Protocols

The following section details the methodologies employed in the synthesis and antifungal

evaluation of the pyrimidine derivatives.
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Synthesis of 4-(substituted-amino)-2-isopropyl-6-
methylpyrimidines[1]

The synthesis of the target compounds involved a two-step process. The key intermediate, 4-
chloro-2-isopropyl-6-methylpyrimidine, was first prepared, followed by a nucleophilic
substitution reaction with various amines to yield the final derivatives.

Step 1: Synthesis of 4-chloro-2-isopropyl-6-methylpyrimidine

To a 100 mL flask, 6-hydroxy-2-isopropyl-4-methylpyrimidine (1.52 g, 10 mmol) was added,
followed by the addition of phosphorus oxychloride (POCls, 15 mL).

e The mixture was stirred at 70 °C for 2 hours.

 After the reaction, the excess POCIs was removed by distillation.

e The residue was redissolved in ethyl acetate (200 mL) and poured into 200 mL of ice water.
e The mixture was neutralized to pH 7 with sodium carbonate (Na=COs) powder.

e The ethyl acetate layer was separated, washed twice with water, dried over anhydrous
magnesium sulfate (MgSOa), and concentrated to yield the intermediate product.

Step 2: Synthesis of N-substituted-2-isopropyl-6-methylpyrimidin-4-amines (e.g., Derivative 3b)

e To a solution of 4-chloro-2-isopropyl-6-methylpyrimidine (0.17 g, 1 mmol) and 4-
(trifluoromethoxy)aniline (0.27 g, 1.5 mmol) in isopropanol (20 mL), anhydrous powdered
potassium carbonate (K2COs, 0.14 g, 1 mmol) was added.

e The mixture was refluxed overnight.
e The isopropanol was removed in vacuo.

e The residue was dissolved in dichloromethane and water. The organic layer was separated,
dried, and concentrated to yield the final product.
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Step 1: Intermediate Synthesis
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Step 2: Derivative Synthesis

4-chloro-2-isopropyl-6-methylpyrimidine Substituted Amine K2COs3, i-PrOH

Solvent Removal & Extraction

4-(substituted-amino)-pyrimidine Derivative
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Caption: General synthesis scheme for 4-(substituted-amino)-pyrimidine derivatives.

In Vitro Antifungal Activity Assay: Poisoned Food
Technique[1]
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The antifungal activity of the synthesized compounds and the standard fungicides was

determined using the poisoned food technique. This method assesses the ability of a

compound to inhibit the mycelial growth of a fungus when incorporated into the growth

medium.

Preparation of Test Solutions: The synthesized pyrimidine derivatives and standard
fungicides were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

Media Preparation: The stock solutions were mixed with potato dextrose agar (PDA) to
achieve a final test concentration of 50 yg/mL. A control group was prepared with DMSO and
PDA without any test compound.

Inoculation: Mycelial discs (approximately 5 mm in diameter) were cut from the edge of
actively growing cultures of the test fungi.

Incubation: The mycelial discs were placed at the center of the PDA plates containing the
test compounds and the control plates. The plates were then incubated at 25 + 1 °C.

Data Collection: The diameter of the fungal colonies was measured after the fungal growth in
the control plates reached the edge of the plate.

Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using
the following formula:

Inhibition (%) = [(C - T) / C] x 100
Where:
o C is the average diameter of the fungal colony in the control group.

o T is the average diameter of the fungal colony in the treatment group.
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Caption: Workflow for the in vitro antifungal activity screening using the poisoned food
technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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